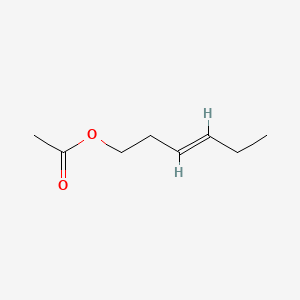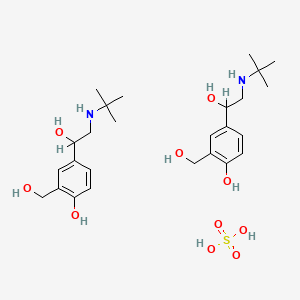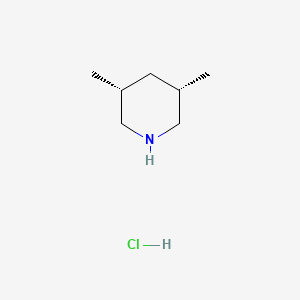
trans-3-Hexenyl acetate
概要
説明
trans-3-Hexenyl acetate: is an organic compound with the molecular formula C8H14O2. It is a colorless liquid known for its pleasant, fruity aroma, often described as green, banana, pear, and rum-like . This compound is widely used in the flavor and fragrance industry due to its appealing scent.
作用機序
Target of Action
trans-3-Hexenyl acetate is a volatile organic compound that is widely used in the flavor and fragrance industry due to its fruity and green aroma . It is a major constituent of the volatile oil Fagopyrum Cymosum, which has antimicrobial and antioxidant properties .
Mode of Action
It is known to interact with olfactory receptors, triggering a sensory response that is perceived as a fruity, green aroma . This interaction can influence behavior and physiological processes in both humans and animals.
Biochemical Pathways
This compound is part of the Green Leaf Volatiles (GLVs), a group of six-carbon volatile oxylipins ubiquitous in vascular plants . GLVs are produced from acyl groups in the biological membranes via oxygenation by a pathway-specific lipoxygenase (LOX) and a subsequent cleavage reaction by hydroperoxide lyase .
Result of Action
The primary result of the action of this compound is the elicitation of a sensory response due to its interaction with olfactory receptors . This can result in various behavioral and physiological responses. In plants, the rapid synthesis of GLVs like this compound in response to cell-damaging stresses is one of the fastest responses of plants to such stresses .
生化学分析
Biochemical Properties
Trans-3-Hexenyl acetate plays a significant role in biochemical reactions. It is a major constituent of the volatile oil Fagopyrum Cymosum, exhibiting antimicrobial and antioxidant properties
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound undergoes a series of chemical reactions when released into the atmosphere . These reactions are initiated by the formation of primary ozonides, followed by reactions of biradicals with H2O or NO
Metabolic Pathways
This compound is involved in the green leaf volatile (GLV) biosynthetic pathway . In this pathway, cis-3-hexenal is formed from linolenic acid by various enzymatic reactions and is converted to alcohol through a trans-2-hexenal via an isomerase reaction . Subsequently, acetate is generated by an alcohol acyl CoA transferase reaction .
準備方法
Synthetic Routes and Reaction Conditions: trans-3-Hexenyl acetate can be synthesized through the esterification of trans-3-Hexen-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous distillation to separate the desired ester from the reaction mixture, ensuring high purity and yield .
化学反応の分析
Types of Reactions: trans-3-Hexenyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert it back to trans-3-Hexen-1-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone (O3) and hydroxyl radicals (OH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and organic peroxides.
Reduction: trans-3-Hexen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
trans-3-Hexenyl acetate has diverse applications in scientific research:
類似化合物との比較
cis-3-Hexenyl acetate: Similar in structure but differs in the configuration of the double bond, resulting in different olfactory properties.
trans-2-Hexenyl acetate: Another isomer with a different position of the double bond, affecting its reactivity and scent profile.
cis-3-Hexen-1-ol: The alcohol counterpart of trans-3-Hexenyl acetate, used in similar applications but with a different functional group.
Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct olfactory characteristics and reactivity compared to its isomers and related compounds .
特性
IUPAC Name |
hex-3-enyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVOOAXDOBMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047234 | |
| Record name | Hex-3-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-82-3 | |
| Record name | 3-Hexenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexen-1-ol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hex-3-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-3-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3424696.png)







![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424779.png)
![2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID](/img/structure/B3424791.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B3424806.png)

